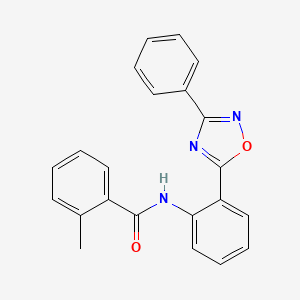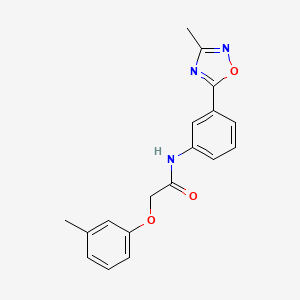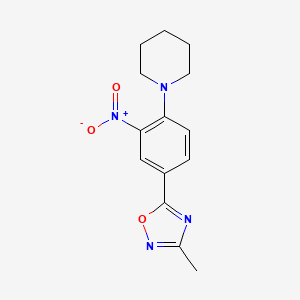![molecular formula C15H18N2O4S B7714065 N-ethyl-2-methyl-5-{[2-(methylsulfanyl)phenyl]sulfamoyl}benzamide](/img/structure/B7714065.png)
N-ethyl-2-methyl-5-{[2-(methylsulfanyl)phenyl]sulfamoyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-2-methyl-5-{[2-(methylsulfanyl)phenyl]sulfamoyl}benzamide is a compound that belongs to the class of sulfonamide derivatives. It has been found to have potential applications in scientific research due to its unique chemical structure and properties.
Applications De Recherche Scientifique
N-ethyl-2-methyl-5-{[2-(methylsulfanyl)phenyl]sulfamoyl}benzamide has been found to have potential applications in scientific research. It has been reported to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to exhibit antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus.
Mécanisme D'action
The mechanism of action of N-ethyl-2-methyl-5-{[2-(methylsulfanyl)phenyl]sulfamoyl}benzamide is not fully understood. However, it is believed to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It is also believed to inhibit bacterial growth by interfering with the synthesis of bacterial cell walls.
Biochemical and Physiological Effects:
N-ethyl-2-methyl-5-{[2-(methylsulfanyl)phenyl]sulfamoyl}benzamide has been found to exhibit biochemical and physiological effects. It has been reported to increase the production of reactive oxygen species (ROS) in cancer cells, which leads to oxidative stress and cell death. It has also been found to inhibit the activity of bacterial enzymes involved in the synthesis of cell walls, leading to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
N-ethyl-2-methyl-5-{[2-(methylsulfanyl)phenyl]sulfamoyl}benzamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It also exhibits potent antitumor and antibacterial activity, making it a useful tool for studying cancer and bacterial infections.
However, there are also limitations to using N-ethyl-2-methyl-5-{[2-(methylsulfanyl)phenyl]sulfamoyl}benzamide in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret experimental results. It may also exhibit off-target effects, which could complicate data interpretation.
Orientations Futures
There are several future directions for research on N-ethyl-2-methyl-5-{[2-(methylsulfanyl)phenyl]sulfamoyl}benzamide. One direction is to further investigate its mechanism of action, which could lead to the development of more potent and specific antitumor and antibacterial agents. Another direction is to explore its potential as a therapeutic agent for other diseases, such as fungal infections. Finally, future research could focus on optimizing the synthesis method to improve the yield and purity of the compound.
Méthodes De Synthèse
The synthesis of N-ethyl-2-methyl-5-{[2-(methylsulfanyl)phenyl]sulfamoyl}benzamide can be achieved through a multistep process. The first step involves the reaction of 2-(methylsulfanyl)aniline with ethyl chloroformate to form N-ethyl-2-methyl-5-(methylsulfanyl)benzamide. This intermediate is then treated with sulfuryl chloride to form N-ethyl-2-methyl-5-chloro-benzamide. The final step involves the reaction of N-ethyl-2-methyl-5-chloro-benzamide with sodium sulfanilate to form N-ethyl-2-methyl-5-{[2-(methylsulfanyl)phenyl]sulfamoyl}benzamide.
Propriétés
IUPAC Name |
N-ethyl-5-(furan-2-ylmethylsulfamoyl)-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-3-16-15(18)14-9-13(7-6-11(14)2)22(19,20)17-10-12-5-4-8-21-12/h4-9,17H,3,10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BORRNRRLFYXSCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-5-[(furan-2-ylmethyl)sulfamoyl]-2-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-chloro-N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7714005.png)





![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7714059.png)

![ethyl 4-({[(4-methylphenyl)methyl]carbamoyl}formamido)benzoate](/img/structure/B7714069.png)

